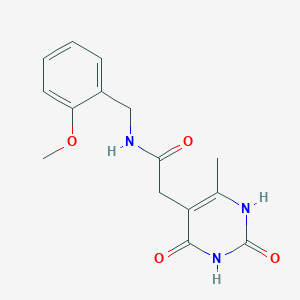

![molecular formula C21H29N7O2S2 B2371795 N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-69-4](/img/structure/B2371795.png)

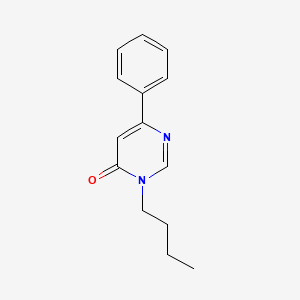

N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazoles and triazoles are classes of compounds that have been studied for their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . They are often used as scaffolds in medicinal chemistry due to their diverse activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazides with isothiocyanates via sequential oxidation and P(NMe2)3-mediated annulation reactions . The characterization of synthesized compounds is usually done by spectral analysis .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazoles and triazoles often have diverse activities .

Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles and triazoles can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Applications De Recherche Scientifique

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A study on adamantane-1,3,4-thiadiazole hybrids explored the nature of noncovalent interactions using QTAIM analysis. These compounds showed significant intermolecular interaction energies, with the N–H⋯N hydrogen bond being notably strong among other noncovalent interactions, highlighting the role of these interactions in crystal stabilization (El-Emam et al., 2020).

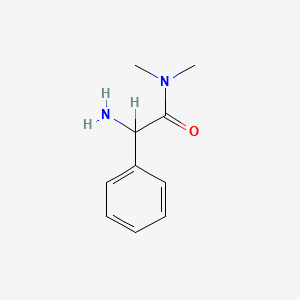

Synthesis and Properties

Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related compounds revealed a method for their synthesis, offering yields between 18-87%. This indicates a broad scope for creating various derivatives with potential biological activities (D’yachenko et al., 2019).

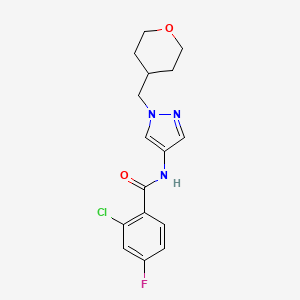

Antimicrobial and Anti-inflammatory Activity

Several adamantane derivatives have been synthesized with observed antimicrobial and anti-inflammatory activities. For instance, compounds with 1,3,4-thiadiazole and triazole moieties showed potent antibacterial and antifungal activities against various pathogens, underscoring their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).

Antiviral Properties

Adamantane derivatives have also been researched for their antiviral properties. One study synthesized new adamantane compounds and tested them against the smallpox vaccine virus, revealing high anti-smallpox activity in certain derivatives (Moiseev et al., 2012).

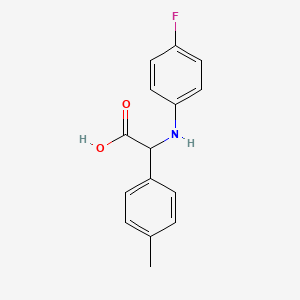

Carbonic Anhydrase Inhibition

A specific study focused on carbonic anhydrase inhibitors using adamantyl analogues of acetazolamide. It provided insights into the binding mechanisms of hydrophobic inhibitors, which can guide the design of isoform-selective inhibitors (Avvaru et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O2S2/c1-3-28-16(25-27-20(28)31-11-17(29)23-19-26-24-12(2)32-19)10-22-18(30)21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,3-11H2,1-2H3,(H,22,30)(H,23,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVEIHVBRXGFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)